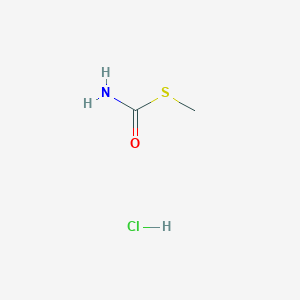

S-methyl carbamothioate;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

61167-20-2 |

|---|---|

Molecular Formula |

C2H6ClNOS |

Molecular Weight |

127.59 g/mol |

IUPAC Name |

S-methyl carbamothioate;hydrochloride |

InChI |

InChI=1S/C2H5NOS.ClH/c1-5-2(3)4;/h1H3,(H2,3,4);1H |

InChI Key |

QNJDXPGUSLXMIW-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)N.Cl |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Thiocarbamate Chemistry

Thiocarbamates are sulfur analogs of carbamates where one of the oxygen atoms is replaced by a sulfur atom. wikipedia.org This substitution gives rise to two possible isomers: O-thiocarbamates and S-thiocarbamates. wikipedia.org S-methyl carbamothioate falls into the latter category, specifically being an S-alkyl thiocarbamate.

The nomenclature of this compound can be understood by breaking down its name. "Carbamothioate" indicates the presence of a carbamoyl (B1232498) group (NH2C=O) attached to a sulfur atom. The "S-methyl" prefix specifies that a methyl group is bonded to the sulfur atom. The IUPAC name for the free base is S-methyl carbamothioate. nih.gov The addition of ";hydrochloride" indicates that the compound is in the form of a salt, where the basic nitrogen atom of the carbamothioate has been protonated by hydrochloric acid. This salt formation is a common strategy to improve the solubility and handling of amine-containing compounds.

| Identifier | Value |

| Compound Name | S-methyl carbamothioate;hydrochloride |

| Free Base Name | S-methyl carbamothioate |

| CAS Number (Free Base) | 21325-07-5 |

| Molecular Formula (Free Base) | C2H5NOS |

| Molecular Weight (Free Base) | 91.13 g/mol |

| IUPAC Name (Free Base) | S-methyl carbamothioate |

Historical Context and Evolution of Research on S Methyl Carbamothioates

The broader family of thiocarbamates, to which S-methyl carbamothioates belong, has a history rooted in agricultural chemistry. Thiocarbamate-based herbicides were first introduced in 1957 and have since become a significant part of the agrochemical market. wikipedia.org Research into thiocarbamates has historically been driven by the need for effective and selective pesticides.

The synthesis of thiocarbamates can be achieved through various methods, including the reaction of thiocyanates with water or alcohols, and the reaction of amines with carbonyl sulfide (B99878). wikipedia.org More specific to S-alkyl carbamothioates, synthetic routes can involve the reaction of a carbamoyl (B1232498) lithium species with elemental sulfur, followed by alkylation.

While a detailed historical timeline specifically for S-methyl carbamothioate is not extensively documented in readily available literature, the evolution of research on thiocarbamates in general points towards a diversification of applications beyond agriculture. The fundamental reactivity and structural features of S-methyl carbamothioates have made them interesting building blocks in organic synthesis. For instance, the thermolysis of N-substituted S-alkyl carbamothioates can generate isocyanates, which are versatile intermediates for the synthesis of ureas and urethanes. nih.gov

Current Research Landscape and Emerging Directions

Direct Synthesis Strategies for S-Methyl Carbamothioate

Direct synthetic routes to S-methyl carbamothioate and related compounds offer efficient ways to construct the core carbamothioate functionality. These methods often involve the convergence of simple starting materials to build the desired molecular framework.

Reactions Involving Xanthate Esters

A notable method for the synthesis of carbamothioates involves the reaction of xanthate esters (O-alkyl S-methyl dithiocarbonates) with either arylmethyl isocyanides or arylmethylamines. organic-chemistry.orgbohrium.com This approach has been demonstrated to be a facile and general protocol for producing a variety of carbamothioates. The reaction is typically carried out in the presence of a base, such as sodium hydride, in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.org

For instance, the reaction of O-benzyl S-methyl dithiocarbonate with benzyl (B1604629) isocyanide in the presence of sodium hydride in DMF yields O-benzyl benzylcarbamothioate in 85% yield after a short reaction time of 10 minutes. organic-chemistry.org This method is not limited to isocyanides; the condensation of xanthate esters with benzylamines also provides the corresponding carbamothioates in good yields. organic-chemistry.org The versatility of this reaction is highlighted by the successful use of various substituted xanthate esters and benzylamines, affording a range of carbamothioate products. organic-chemistry.orgrsc.org

Table 1: Synthesis of Carbamothioates from Xanthate Esters

| O-Alkyl S-Methyl Dithiocarbonate | Amine/Isocyanide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O-Benzyl S-methyl dithiocarbonate | Benzyl isocyanide | O-Benzyl benzylcarbamothioate | 85 | organic-chemistry.org |

| O-(2-Methylbenzyl) S-methyl dithiocarbonate | Benzyl isocyanide | O-(2-Methylbenzyl) benzylcarbamothioate | 81 | organic-chemistry.orgrsc.org |

| O-(3-Methoxybenzyl) S-methyl dithiocarbonate | 4-Fluorobenzyl isocyanide | O-(3-Methoxybenzyl) (4-fluorobenzyl)carbamothioate | 83 | organic-chemistry.orgrsc.org |

| O-(4-Bromobenzyl) S-methyl dithiocarbonate | 4-Methylbenzyl isocyanide | O-(4-Bromobenzyl) (4-methylbenzyl)carbamothioate | 76 | organic-chemistry.orgrsc.org |

Carbonylation-Based Syntheses

Carbonylation reactions provide a direct and atom-economical route to carbamothioates by incorporating a carbonyl group from carbon monoxide or a CO surrogate. One such method involves the solvent-assisted thiocarboxylation of amines and thiols with carbon monoxide and sulfur. organic-chemistry.org This reaction proceeds under mild conditions (1 atm CO, 20 °C) in solvents like DMSO or DMF to afford S-alkyl thiocarbamates in good yields. organic-chemistry.org

Another approach is the selenium-catalyzed synthesis of S-alkyl thiocarbamates from amines, carbon monoxide, elemental sulfur, and alkyl halides. This method offers a novel pathway to these compounds. Furthermore, cobalt-catalyzed aminocarbonylation of thiols has been developed for the preparation of amides and can be adapted for thiocarbamate synthesis. nih.gov While these methods are generally applicable to S-alkyl thiocarbamates, they represent viable strategies for the synthesis of S-methyl carbamothioate by selecting the appropriate starting materials.

One-Pot Synthetic Protocols for Thiocarbamates

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the synthesis of S-alkyl thiocarbamates have been reported.

A mild and efficient one-pot protocol utilizes the Mitsunobu reagent (diethyl azodicarboxylate/triphenylphosphine) to facilitate the reaction between a thiol, an amine, and gaseous carbon dioxide. acs.org This method proceeds at room temperature in anhydrous DMSO and provides S-alkyl thiocarbamates in excellent yields (80-99%) within 2-4 hours. acs.org The reaction is believed to proceed through the formation of a transient carbamic acid from the amine and CO2, which is then activated by the Mitsunobu reagent for nucleophilic attack by the thiol. acs.org

Another versatile one-pot synthesis involves the reaction of an amine, carbon disulfide (CS2), and an alkyl halide under solvent-free and catalyst-free conditions. acs.orgorganic-chemistry.org This approach is highly atom-economical and affords S-alkyl dithiocarbamates in high yields. While this method directly produces dithiocarbamates, it is a closely related and important one-pot procedure in the synthesis of thiocarbamate analogues.

A further one-pot procedure for thiocarbamate synthesis employs bis(trichloromethyl) carbonate (BTC), a safer alternative to phosgene. wikipedia.org The reaction can proceed via two routes: either by reacting the amine with BTC first, followed by the thiol, or by reacting the thiol with BTC to form a thiochloroformate intermediate, which then reacts with the amine. The latter route generally provides better yields. wikipedia.org

Formation from O,S-Dimethyl Carbonodithioate

The synthesis of S-methyl dialkylcarbamothioates can be achieved in a single step under solvent-free conditions, catalyzed by triethyl(methyl)ammonium methyl carbonate, with yields of the pure products ranging from 85-98%. rsc.orgrsc.org A one-step procedure for the methylthiocarbonylation of primary arylamines to give S-methyl arylcarbamothioates has also been developed using O,S-dimethyl carbonodithioate, with yields typically between 72% and 91%. organic-chemistry.org

Table 2: Synthesis of S-Methyl Carbamothioates using O,S-Dimethyl Carbonodithioate

| Substrate | Product Type | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Primary Alkylamines | S-Methyl alkylcarbamothioates | 94-98 | Two-step, one-pot | rsc.orgrsc.org |

| Dialkylamines | S-Methyl dialkylcarbamothioates | 85-98 | One-step, solvent-free, catalyst | rsc.orgrsc.org |

Synthesis of S-Methyl Carbamothioate Derivatives and Analogues

The synthesis of derivatives and analogues of S-methyl carbamothioate often involves the modification of a pre-existing carbamothioate scaffold. Selective alkylation is a key strategy in this regard.

Selective S-Alkylation (S-Methylation) Procedures

Selective S-methylation of thiocarbamates is a crucial transformation for accessing S-methyl carbamothioate derivatives. The sulfur atom in the thiocarbamate moiety is a soft nucleophile and readily undergoes alkylation. A variety of methylating agents can be employed for this purpose, including methyl iodide, dimethyl sulfate (B86663), and diazomethane. rsc.org

The methylation of alkyl N-acylthiocarbamates with dimethyl sulfate in the presence of potassium carbonate in DMF has been shown to proceed with high selectivity, affording the S-methylated product as the major isomer. researchgate.net No N- or O-methylation products were reported to be isolated in this study. researchgate.net Similarly, the S-methylation of highly fluorinated thiocarbamates has been achieved to prepare a series of S-methyl O-fluoroalkyl N-alkyl(aryl)imidothiocarbonates. rsc.org

In another example, the synthesis of β-(S-methyl)thioaspartic acid derivatives involved the installation of the methylthio group via electrophilic sulfenylation of an N-protected-L-aspartic acid derivative with 2,4-dinitrophenyl methyl disulfide. researchgate.net This demonstrates an alternative strategy for introducing the S-methyl group onto a molecule.

Preparations from Thiocarbamoyl Chlorides

A significant route for the synthesis of S-alkyl carbamothioates involves the use of thiocarbamoyl chlorides as electrophilic precursors. These compounds react with nucleophilic sulfur reagents, such as thiols or their corresponding salts, to form the desired S-C bond of the carbamothioate moiety.

A general and widely utilized method for the preparation of S-alkyl thiocarbamates is the reaction of a dialkylthiocarbamoyl chloride with a sodium alkylthiolate. For instance, dimethylthiocarbamoyl chloride can serve as a key reagent. Its reaction with sodium methanethiolate (B1210775) would yield S-methyl dimethylcarbamothioate. While the direct synthesis of S-methyl carbamothioate hydrochloride is not extensively detailed in the literature, a plausible pathway involves the reaction of an appropriate N-unsubstituted or N-protected carbamoyl (B1232498) chloride with sodium methanethiolate, followed by acidification to form the hydrochloride salt.

Dimethylthiocarbamoyl chloride itself is typically synthesized via the chlorination of tetramethylthiuram disulfide. wikipedia.org This electrophilic reagent readily reacts with various nucleophiles. For example, its reaction with methanethiolate leads to the formation of methyl dimethyldithiocarbamate, a related dithiocarbamate structure. wikipedia.org The solvolysis of N,N-dimethylthiocarbamoyl chloride has also been studied, indicating its reactive nature towards nucleophilic substitution. researchgate.net

A one-pot, two-step synthesis for a variety of S-alkyl thiocarbamates has been reported, which, while not starting directly from a pre-formed thiocarbamoyl chloride, proceeds through a related intermediate. This method utilizes trichloroacetyl chloride, which reacts with a thiol to form an S-trichloroacetyl thioester. Subsequent reaction with a secondary amine yields the corresponding S-alkyl thiocarbamate in high yields. audreyli.com This approach offers versatility in introducing various substituents on both the sulfur and nitrogen atoms.

The following table summarizes representative reactions for the synthesis of S-alkyl thiocarbamates and related compounds from thiocarbamoyl chlorides and analogous precursors.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Dimethylthiocarbamoyl chloride | Sodium methanethiolate | Methyl dimethyldithiocarbamate | Formation of a dithiocarbamate linkage. wikipedia.org |

| Dimethylthiocarbamoyl chloride | Sodium alkoxides | O-Alkyl dimethylthiocarbamates | Synthesis of O-alkyl isomers. researchgate.net |

| Trichloroacetyl chloride & Thiol | Secondary amine | S-Alkyl dialkylcarbamothioates | One-pot, two-step synthesis with broad substrate scope. audreyli.com |

Routes to Heterocyclic and Substituted Carbamothioate Structures

The carbamothioate scaffold can be incorporated into a variety of more complex molecules, including heterocyclic systems and structures with diverse substitutions. These synthetic routes often involve multi-step sequences and the use of specialized starting materials.

N-Vinyl Carbamothioates:

A notable class of substituted carbamothioates are the N-vinyl derivatives. A metal-free cascade reaction of NH-1,2,3-triazoles with one-carbon electrophiles like triphosgene (B27547) has been developed for the synthesis of N-vinylcarbamoyl chlorides. These intermediates can then be reacted in a one-pot fashion with various nucleophiles, including thiols, to afford N-vinyl carbamothioates. rsc.orgrsc.org This methodology provides access to multifunctionalized N-alkenyl compounds. rsc.orgrsc.org

Heterocyclic Structures:

The synthesis of heterocyclic compounds that incorporate a thioamide or carbamothioate-like functionality is an active area of research. For example, quinazoline-4-thiones can be prepared through the cyclization of 2-acylaminothiobenzamides in a basic medium. nih.gov These heterocyclic structures are of interest in medicinal chemistry. The synthesis of the precursor 2-acylaminothiobenzamides can be achieved by acylation of 2-aminothiobenzamides with appropriate acyl chlorides. nih.gov

Another important class of sulfur and nitrogen-containing heterocycles are thiazoles . The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method, which involves the cyclization of an α-halocarbonyl compound with a compound containing an N-C-S fragment, such as a thioamide. nih.gov This reaction allows for the formation of thiazole rings with various substituents. The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. wikipedia.org

Substituted Carbamothioates:

The synthesis of carbamothioates with specific substituents on the nitrogen or sulfur atoms allows for the fine-tuning of their chemical and biological properties. For example, N-substituted S-alkyl carbamothioates of the adamantane (B196018) series have been synthesized. These compounds are prepared through the thermolysis of S-ethyl (adamantan-1-yl)carbamothioate, which generates adamantan-1-yl isocyanate in situ. This reactive intermediate then reacts with various nitrogen-containing nucleophiles to yield the desired substituted ureas and related derivatives. nih.gov

The following table provides an overview of synthetic routes to various heterocyclic and substituted carbamothioate structures.

| Starting Materials | Product Class | Key Reaction Type |

| NH-1,2,3-triazoles, Triphosgene, Thiols | N-Vinyl carbamothioates | Cascade reaction, Nucleophilic substitution rsc.orgrsc.org |

| 2-Acylaminothiobenzamides | Quinazoline-4-thiones | Base-catalyzed cyclization nih.gov |

| α-Halocarbonyl compounds, Thioamides | Thiazoles | Hantzsch thiazole synthesis nih.gov |

| α-Aminonitriles, Carbon disulfide/Isothiocyanates | 5-Aminothiazoles | Cook-Heilbron thiazole synthesis wikipedia.org |

| S-Ethyl (adamantan-1-yl)carbamothioate, N-nucleophiles | N-Adamantyl-substituted ureas | In situ generation of isocyanate and subsequent reaction nih.gov |

Mechanistic Pathways in Synthetic Transformations

The synthesis and reactions of carbamothioates involve several mechanistic pathways, often elucidated through a combination of experimental and computational studies. These pathways are crucial for understanding how to form and modify these molecules efficiently.

Computational studies on related thiocarbamate syntheses have provided insight into the likely intermediates and transition states. For instance, in the formation of O-benzyl benzylcarbamothioate from the reaction of O-benzyl S-methyl dithiocarbonate and benzyl isocyanide, the proposed mechanism involves a series of distinct intermediates. The reaction is initiated by the formation of an anionic intermediate through the addition of a hydride to the isocyanide group. This is followed by a nucleophilic attack on the thiocarbonyl group, generating a second intermediate via a calculated transition state. The final steps involve the elimination of the thiomethyl group to form a third intermediate, which then hydrolyzes to yield the final carbamothioate product. The highest activation energy barrier calculated for this pathway was 42.2 kJ/mol.

In another example concerning the release of carbonyl sulfide (COS) from O-alkyl thiocarbamates, a key mechanistic step is the cyclization of a deprotonated thiocarbamate to form a five-membered dioxathiolanone-like intermediate. Density Functional Theory (DFT) investigations help to compare the energetics of different potential pathways, such as the desired COS release versus side reactions like isothiocyanate formation, showing the latter to be energetically disfavored.

Catalysis plays a significant role in modifying the reactivity and selectivity of transformations involving thiocarbamates. A notable example is the hydrogenation of thiocarbamates, which can be efficiently catalyzed by an acridine-based ruthenium complex. This catalytic system is robust enough to tolerate the thiol products that are generated, which often deactivate other hydrogenation catalysts. The reaction proceeds without the need for additives and demonstrates excellent functional group tolerance, effectively converting thiocarbamates to their corresponding amines and thiols.

Reaction kinetics for transformations within the thiocarbamate family have also been studied. The Newman-Kwart rearrangement, an intramolecular migration in O-aryl thiocarbamates, typically exhibits first-order kinetics, which is characteristic of intramolecular reactions. It is also associated with a large and negative entropy of activation. Studies on H₂S-donating thiocarbamates have shown that N-methylation can significantly impact reaction rates. While methylation was expected to reduce rates due to mild electron donation, it was found to increase the efficiency of H₂S release from electron-poor donors by blocking unproductive side reactions.

The choice of solvent and reagents is critical in directing the outcome of synthetic transformations of thiocarbamates. In the sodium hydride-mediated synthesis of O-benzyl benzylcarbamothioate, solvent screening revealed that dimethylformamide (DMF) was superior to other solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and toluene.

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | NaH | 1 | 80 |

| 2 | THF | NaH | 6 | 35 |

| 3 | CH₃CN | NaH | 6 | 55 |

| 4 | DMSO | NaH | 3 | 58 |

| 5 | Toluene | NaH | 12 | 29 |

The base used is also a crucial reagent. Sodium hydride (NaH) was found to be effective in the aforementioned synthesis, while other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in no product formation.

Intramolecular Rearrangement Studies of Thiocarbamates

Intramolecular rearrangements are a hallmark of thiocarbamate chemistry, providing powerful tools for organic synthesis, particularly for the preparation of thiophenols from phenols.

The Newman-Kwart rearrangement is a thermal, intramolecular migration of an aryl group from the oxygen atom to the sulfur atom in an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate. This reaction is a cornerstone in the synthesis of thiophenols, as the resulting S-aryl thiocarbamate can be readily hydrolyzed.

The mechanism is generally accepted to be a concerted process that proceeds through a four-membered cyclic transition state. The primary driving force for this rearrangement is the thermodynamic favorability of forming a stable carbon-oxygen double bond (C=O) at the expense of a carbon-sulfur double bond (C=S), with an enthalpy change of approximately 13 kcal/mol.

Key characteristics of the Newman-Kwart rearrangement include:

High Temperatures: The reaction typically requires high temperatures, often between 200 to 300 °C, due to a high activation enthalpy (ΔH‡ ~ 30 to 40 kcal/mol).

Intramolecular Nature: The process is intramolecular, as confirmed by kinetics experiments.

Electronic Effects: Electron-withdrawing groups on the migrating aryl ring, particularly at the ortho- and para-positions, significantly accelerate the reaction by lowering the electron density on the aromatic ring and stabilizing the developing negative charge.

While the thermal Newman-Kwart rearrangement is synthetically useful, its requirement for high temperatures can limit its applicability. To overcome this, catalytic versions have been developed. Palladium complexes, for instance, can catalyze the rearrangement at significantly lower temperatures (e.g., 100 °C). Computational and kinetic studies suggest that the catalytic pathway involves catalyst aggregation and ligand substitution. Photoredox catalysis has also been employed to enable the reaction to proceed at ambient temperatures.

Beyond lowering reaction temperatures, catalysis has been instrumental in developing asymmetric rearrangements of thiocarbamates. A base-promoted rearrangement of chiral thiocarbamate substrates has been used for the enantioselective synthesis of tertiary thiols. In this process, the use of a specific lithium base, LiTMP, was crucial for maintaining the stereochemistry of the product. Crossover experiments confirmed that the aryl migration is an intramolecular process, occurring with retention of stereochemistry to yield enantiomerically enriched tertiary thiols. These catalytic asymmetric strategies represent a significant advancement, providing novel routes to valuable chiral organic building blocks.

Hydrolysis and Solvolysis Mechanisms of S-Methyl Carbamothioates

The hydrolysis and solvolysis of S-methyl carbamothioates involve the cleavage of the thioester bond. The mechanisms of these reactions are significantly influenced by the reaction conditions, such as pH and the nature of the solvent. While specific studies on S-methyl carbamothioate;hydrochloride are not extensively available, the reactivity of analogous thiocarbamates and related compounds provides insight into the potential pathways.

The hydrolysis of thiocarbamates can be subject to both general acid and base catalysis. In aqueous solutions, water and hydroxide (B78521) ions can act as nucleophiles, attacking the electrophilic carbonyl carbon. The presence of buffer systems, such as phosphate (B84403), can introduce competing nucleophiles, indicating that the hydrolysis can be general base-catalyzed. For instance, studies on the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester have shown the participation of phosphate anions as competing nucleophiles. acs.org

The mechanism of solvolysis, a reaction involving the solvent as the nucleophile, has been investigated for structurally related compounds like S-methyl chlorothioformate. These studies suggest that the reaction mechanism can vary with the solvent's properties. In highly ionizing solvents, a stepwise SN1-like mechanism involving the formation of a carbocation intermediate is proposed. mdpi.comnih.gov Conversely, in more nucleophilic solvents, an association-dissociation (addition-elimination) mechanism is thought to be operative. mdpi.comnih.gov This dual-pathway reactivity highlights the sensitivity of the solvolysis of sulfur-containing carbonyl compounds to the reaction medium.

Table 1: Proposed Solvolysis Mechanisms for S-Methyl Chlorothioformate in Different Solvent Types mdpi.comnih.gov

| Solvent Type | Proposed Mechanism | Description |

| Highly Ionizing (e.g., aqueous fluoroalcohols) | Stepwise SN1 (DN + AN) | The reaction proceeds through a dissociative step to form a carbocation intermediate, which is then attacked by the solvent. |

| More Nucleophilic (e.g., pure alcohols, aqueous solutions) | Association-Dissociation (AN + DN) | The solvent first adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the leaving group. |

For S-methyl carbamothioate, the hydrolysis in acidic conditions, particularly for the hydrochloride salt, would likely involve the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In basic conditions, the deprotonation of the amino group could occur, potentially influencing the reaction pathway.

Reactivity with Specific Reagents (e.g., Organometallic Reagents)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. Their reactivity with this compound is expected to be vigorous, primarily targeting the electrophilic centers of the molecule.

The primary site of attack for an organometallic reagent would be the carbonyl carbon of the carbamothioate. This nucleophilic addition would lead to the formation of a tetrahedral intermediate. Subsequent workup would likely result in the cleavage of the carbon-sulfur bond and the formation of an alcohol. This reactivity is analogous to the well-established reactions of organometallic reagents with esters and other carbonyl compounds. masterorganicchemistry.comlibretexts.org

However, the presence of the hydrochloride salt introduces a competing and highly favorable acid-base reaction. Organometallic reagents are powerful bases and will readily deprotonate the ammonium (B1175870) ion of this compound. This initial acid-base reaction would consume at least one equivalent of the organometallic reagent before any nucleophilic attack on the carbonyl group can occur.

Furthermore, the nature of the organometallic reagent and the reaction conditions can influence the outcome. Sterically hindered organometallic reagents might favor acting as bases rather than nucleophiles. The choice of solvent can also play a crucial role in modulating the reactivity of the organometallic species.

While the direct reaction of organometallic reagents with S-methyl carbamothioate is not extensively documented in the reviewed literature, the synthesis of related thioesters has been achieved using Grignard reagents in reaction with esters, showcasing the affinity of organometallic-derived nucleophiles for carbonyl centers in the presence of sulfur-containing functionalities. nih.gov The reaction of Grignard reagents with Bunte salts (S-alkyl or S-aryl thiosulfates) to produce sulfides also demonstrates the utility of these reagents in forming carbon-sulfur bonds, though this is a synthetic route to sulfides rather than a reaction of a pre-formed thiocarbamate. organic-chemistry.org

Table 2: Potential Reactions of this compound with Organometallic Reagents

| Reagent Type | Potential Reaction Pathway | Expected Product(s) after Workup | Notes |

| Grignard Reagent (RMgX) | 1. Acid-Base reaction with -NH3+2. Nucleophilic addition to the carbonyl group | Amine, Alcohol, Methanethiol | The initial deprotonation of the ammonium salt is expected to be very fast. |

| Organolithium Reagent (RLi) | 1. Acid-Base reaction with -NH3+2. Nucleophilic addition to the carbonyl group | Amine, Alcohol, Methanethiol | Organolithium reagents are generally more reactive and basic than Grignard reagents. libretexts.org |

It is important to note that these are predicted reaction pathways based on the known reactivity of the functional groups present in this compound and the general behavior of organometallic reagents. Experimental studies would be necessary to fully elucidate the specific products and mechanisms of these reactions.

Theoretical and Computational Chemistry of S Methyl Carbamothioate;hydrochloride

Electronic Structure and Bonding Analysis

The electronic structure of S-methyl carbamothioate;hydrochloride is fundamental to understanding its reactivity and physical properties. Computational quantum mechanical methods are employed to model the distribution of electrons within the molecule and to characterize the nature of its chemical bonds.

Upon protonation to form the hydrochloride salt, the electron density distribution is significantly altered, particularly around the nitrogen and carbonyl groups. The positive charge is expected to be delocalized across the O=C-N amide-like system. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For molecules with similar functional groups, the HOMO and LUMO are often delocalized over the π-system, and the energy gap can suggest a high degree of chemical reactivity. mdpi.com

Representative Calculated Molecular Geometry Parameters for a Carbamothioate-like Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.23 | O=C-N | 125.0 |

| C-N | 1.35 | O=C-S | 123.0 |

| C-S | 1.78 | N-C-S | 112.0 |

| S-CH₃ | 1.82 | C-S-CH₃ | 100.0 |

| N-H | 1.01 | H-N-C | 119.0 |

Note: These values are representative and are based on DFT calculations for molecules with similar functional groups. Actual values for this compound may vary.

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies.

DFT is a widely used method for studying reaction mechanisms due to its balance of accuracy and computational cost. rsc.org For S-methyl carbamothioate, DFT can be applied to investigate reactions such as hydrolysis. The hydrolysis of thiocarbamates can proceed through different mechanisms, and DFT calculations can help determine the most favorable pathway. nih.govrsc.org For instance, the base-catalyzed elimination reaction (E1cB) pathway has been identified as a dominant mechanism for the dissociation of some thiocarbamates. nih.gov DFT calculations can model the potential energy surface of the reaction, identifying the structures of intermediates and transition states and their relative energies. researchgate.net This information is crucial for understanding the kinetics and thermodynamics of the reaction. nih.gov

While DFT is prevalent, other computational methods also contribute to the understanding of reaction mechanisms. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense. These methods can be used to benchmark DFT results for smaller, model systems to ensure the chosen functional is appropriate.

Semi-empirical methods, on the other hand, are much faster and can be used for larger systems or for preliminary explorations of reaction pathways. Although less accurate than DFT or ab initio methods, they can provide valuable qualitative insights into reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred conformations in different environments, such as in the gas phase or in solution. mdpi.com This is particularly important for understanding how the molecule interacts with its surroundings.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and solvent molecules or other solutes. grafiati.com In an aqueous solution, for example, simulations can show the formation and dynamics of hydrogen bonds between the protonated carbamate (B1207046) group and water molecules. These interactions are critical for understanding the solubility and transport properties of the compound.

Computational Prediction of Chemical Reactivity and Stability

Computational methods are invaluable for predicting the chemical reactivity and stability of molecules. Various descriptors derived from computational calculations can be correlated with experimental observations.

The electronic properties calculated through quantum mechanical methods, such as the distribution of atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), are direct indicators of reactivity. For instance, regions of the molecule with a high positive electrostatic potential are susceptible to nucleophilic attack, while regions with a high negative potential are prone to electrophilic attack. The HOMO-LUMO gap provides a measure of the molecule's resistance to electronic excitation and thus its kinetic stability. mdpi.com

Computational tools can also be used to predict the stability of a molecule under different conditions. For example, the activation energies for decomposition pathways, such as hydrolysis, can be calculated to assess the molecule's stability in aqueous environments. nih.gov These predictions are crucial in various applications where the stability of the compound is a critical factor.

Advanced Analytical Methodologies for S Methyl Carbamothioate;hydrochloride

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of S-methyl carbamothioate;hydrochloride from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a highly versatile and precise technique for the analysis of non-volatile or thermally sensitive compounds like carbamates. nih.gov A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the preferred approach for the simultaneous determination of the active compound and its potential degradation products. nih.gov

Method development for this compound would typically involve optimizing several key parameters to achieve efficient separation and reliable quantification. A common starting point is a reversed-phase C18 column, which separates compounds based on their hydrophobicity. unich.itnih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or dilute acid like formic or orthophosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govunich.itnih.gov Gradient elution may be employed to ensure the separation of all components within a reasonable timeframe. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is suitable for its intended purpose. nih.gov Validation encompasses several performance characteristics, which are summarized in the table below.

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. | The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 is typically desired. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity studies. |

| Accuracy (Trueness) | The closeness of test results obtained by the method to the true value. Often assessed by recovery studies in a spiked matrix. | Recovery is typically expected to be within 98-102%. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | The relative standard deviation (RSD) should generally be less than 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Often determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Often determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | System suitability parameters should remain within acceptable limits. |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. uoguelph.ca While the free base form of S-methyl carbamothioate may be amenable to GC analysis, its hydrochloride salt is non-volatile and would require sample preparation prior to injection. This often involves a derivatization step to convert the analyte into a more volatile and thermally stable compound. nih.gov

When coupled with a mass spectrometer (GC-MS), the technique provides a high degree of certainty in compound identification. nih.gov As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a unique "fingerprint" that can be compared against spectral libraries for positive identification. uoguelph.ca GC-MS is particularly valuable for identifying impurities and characterizing unknown compounds in a sample. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques probe the interactions of molecules with electromagnetic radiation to provide detailed structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of S-methyl carbamothioate would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent bands would be the N-H stretching vibrations from the primary amine, the C=O stretching vibration from the carbonyl group (often referred to as the Amide I band), and the N-H bending vibration (Amide II band). nih.govmdpi.com The C-S bond also has a characteristic stretching vibration, although it is typically weaker and appears in the fingerprint region of the spectrum. nih.gov

Table 3: Characteristic IR Absorption Bands for S-methyl carbamothioate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |

| ~ 1680 | C=O stretch (Amide I) | Thioester Carbonyl |

| ~ 1600 | N-H bend (Amide II) | Primary Amine (-NH₂) |

| 2950 - 2850 | C-H stretch | Methyl (-CH₃) |

Note: Frequencies are approximate and based on data for similar compounds. nih.govnih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. nih.gov For S-methyl carbamothioate (C₂H₅NOS), the exact mass of the molecular ion [M]⁺• is 91.009 Da. nih.gov

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is formed, it is often energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The fragmentation of S-methyl carbamothioate would likely involve cleavage of the bonds adjacent to the carbonyl group, which are typically the weakest. libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for S-methyl carbamothioate

| m/z | Ion Formula | Likely Origin |

|---|---|---|

| 91 | [C₂H₅NOS]⁺• | Molecular Ion (M⁺•) |

| 75 | [CH₃SCO]⁺ | Loss of an amine radical (•NH₂) from M⁺• |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for the quantitative determination of compounds containing chromophores, which are functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum. The carbamothioate functional group in this compound is expected to exhibit characteristic absorption bands in the UV region.

The principle of UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantification of the analyte of interest.

Table 1: Illustrative UV-Vis Spectroscopic Data for a Related Carbamothioate Compound

| Parameter | Value |

| Compound | Thiophanate-methyl (B132596) |

| Solvent | Ethanol (B145695) |

| Concentration Range for Analysis | 2–35 ppm |

| Analytical Approach | Multiple Linear Regression of UV Absorption Spectra |

| Correlation Coefficient (R) | 0.9853 |

This table presents data for a related compound containing the S-methyl carbamothioate functional group to illustrate the application of UV-Vis spectroscopy for this class of compounds.

The UV spectrum of this compound is anticipated to be influenced by the solvent used for analysis. The polarity of the solvent can affect the electronic transitions of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Therefore, method development for the UV-Vis analysis of this compound would require careful selection of an appropriate solvent and the establishment of a calibration curve under controlled experimental conditions.

Electrochemical and Other Analytical Techniques

Electrochemical techniques offer a sensitive and selective alternative for the analysis of electroactive compounds like this compound. These methods are based on the measurement of electrical properties such as current or potential, which are related to the concentration of the analyte.

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly useful for studying the redox behavior of molecules and for quantitative analysis. The carbamothioate group can be susceptible to oxidation or reduction at an electrode surface under specific conditions.

Research on the electrochemical behavior of various carbamate (B1207046) pesticides has shown that these compounds can be determined using voltammetric techniques. For example, the simultaneous determination of four carbamate pesticides (propoxur, isoprocarb, carbaryl, and carbofuran) has been achieved using differential pulse voltammetry at a glassy carbon electrode. The method involved the alkaline hydrolysis of the carbamates to produce electroactive phenol (B47542) derivatives, which were then detected. The oxidation of these derivatives produced well-defined voltammetric peaks at specific potentials.

Table 2: Illustrative Electrochemical Data for Related Carbamate Compounds

| Compound | Peak Potential (mV vs. Ag/AgCl) |

| Propoxur derivative | 712 |

| Isoprocarb derivative | 888 |

| Carbaryl derivative | 664 |

| Carbofuran derivative | 688 |

This table presents the peak potentials for the oxidation of hydrolysis products of several carbamate pesticides, illustrating the applicability of voltammetric methods for this class of compounds.

For the analysis of this compound, an electrochemical method would likely involve the optimization of several parameters, including the choice of the working electrode, the composition of the supporting electrolyte, the pH of the solution, and the voltammetric waveform. The development of such a method would enable the sensitive and selective determination of this compound in various samples.

Furthermore, the electrochemical synthesis of S-thiocarbamates has been reported, indicating the electrochemical reactivity of this class of compounds. This foundational knowledge of their electrochemical properties supports the feasibility of developing robust electroanalytical methods.

In addition to UV-Vis spectroscopy and electrochemical techniques, other analytical methods such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful tools for the separation, identification, and quantification of carbamothioates and their metabolites. These chromatographic techniques offer high resolution and sensitivity, making them suitable for complex sample matrices.

Degradation Pathways and Environmental Chemical Fate of S Methyl Carbamothioate;hydrochloride

Hydrolytic Degradation Kinetics and Products

The hydrolysis of thiocarbamates, the chemical class to which S-methyl carbamothioate belongs, is a significant pathway for their abiotic degradation in aqueous environments. The rate of this process is highly dependent on pH and the specific structure of the compound.

| pH Condition | Relative Rate of Hydrolysis | Primary Driving Factor |

|---|---|---|

| Acidic (pH < 7) | Slow | Acid-catalyzed cleavage (less significant for many thiocarbamates) |

| Neutral (pH = 7) | Very Slow | Spontaneous hydrolysis |

| Alkaline (pH > 7) | Fast | Base-catalyzed hydrolysis (nucleophilic attack by OH⁻) nih.govacs.orgacs.org |

Photochemical Decomposition Mechanisms

Photochemical degradation can be a relevant environmental fate process for some thiocarbamates, particularly those exposed to direct sunlight in surface waters or on soil surfaces. The mechanisms of photodegradation can include direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

For some thiocarbamate herbicides, direct photolysis is not a major degradation pathway. Instead, their atmospheric degradation is primarily driven by reactions with hydroxyl radicals. The transformation pathways for complex thiocarbamates like thiobencarb (B1683131) have been suggested to involve processes such as hydroxylation, dealkylation (removal of alkyl groups), and cleavage of the carbon-sulfur (C-S) bond.

While specific studies on the photochemical decomposition of S-methyl carbamothioate are limited, it is plausible that its degradation would proceed through similar mechanisms, leading to the formation of smaller, more oxidized products. The presence of photosensitizers in the environment, such as humic substances in natural waters, could accelerate its photochemical decomposition.

Biochemical and Microbial Transformation Studies (focus on chemical changes)

Biodegradation is a primary mechanism for the dissipation of thiocarbamates in the environment, particularly in soil. nih.gov The half-life of many thiocarbamate herbicides in moist soil typically ranges from one to four weeks. nih.gov Soil microorganisms utilize these compounds as a source of carbon and nitrogen.

The initial step in the microbial degradation of carbamates and thiocarbamates is often the hydrolysis of the ester or amide linkage. nih.gov In the case of S-methyl carbamothioate, this would lead to the cleavage of the thioester bond.

Significantly, S-methyl carbamothioate (referred to as S-methyl metam-oxon) has been identified as a metabolite in the biochemical transformation of soil fumigants like methyl isothiocyanate. nih.gov This indicates that pathways for its formation and subsequent degradation exist within microbial metabolic systems. The conversion likely involves conjugation with glutathione, hydrolysis, and then methylation and oxidative desulfuration. nih.gov The further breakdown of S-methyl carbamothioate by microorganisms would likely proceed via hydrolysis to yield methanethiol, which can then be further metabolized.

| Transformation Process | Description of Chemical Change | Potential Products from S-Methyl Carbamothioate |

|---|---|---|

| Hydrolysis | Cleavage of the thioester or carbamate (B1207046) bond by microbial enzymes (e.g., hydrolases, amidases). nih.gov | Methanethiol, Carbon Dioxide, Ammonia |

| Oxidation | Oxidation of the sulfur atom to form sulfoxides and sulfones. | S-methyl carbamothioate sulfoxide (B87167) |

| Dealkylation | Removal of the methyl group from the sulfur atom. | Thiocarbamic acid (unstable) |

Sorption, Leaching, and Volatilization in Environmental Matrices

The mobility and distribution of S-methyl carbamothioate in the environment are governed by its sorption to soil and sediment, its potential to leach through the soil profile, and its tendency to volatilize into the atmosphere.

Sorption and Leaching: Thiocarbamates, as a class, exhibit a range of sorption behaviors. Their adsorption to soil is strongly influenced by the soil's organic matter content; higher organic matter leads to stronger sorption and reduced mobility. nih.gov The leaching of thiocarbamate herbicides is directly related to their water solubilities, with more soluble compounds having a greater potential to move deeper into the soil profile. nih.gov However, in most agricultural soils, thiocarbamates tend to remain in the upper 7.5 to 15 cm of the soil, where microbial degradation is most active. nih.gov Given its simple structure, S-methyl carbamothioate is expected to have relatively high water solubility and therefore a moderate potential for leaching in soils with low organic matter content.

Volatilization: Thiocarbamates are known to be volatile compounds, and this property can be a significant route of dissipation from soil surfaces, especially under moist conditions. nih.gov The loss of thiocarbamate herbicides via vaporization from moist soil has been well-documented. nih.gov While a specific Henry's Law constant or vapor pressure for S-methyl carbamothioate is not available in the reviewed literature, its low molecular weight suggests it likely has a moderate to high volatility. The hydrochloride salt form would have a much lower volatility; however, upon application to moist soil, dissociation and subsequent volatilization of the S-methyl carbamothioate molecule could occur.

| Environmental Process | Controlling Factors | Expected Behavior of S-Methyl Carbamothioate |

|---|---|---|

| Sorption | Soil organic matter content, clay content | Low to moderate sorption; inversely related to organic matter. nih.gov |

| Leaching | Water solubility, sorption coefficient (Koc), soil type, rainfall/irrigation | Potential for leaching in sandy, low-organic matter soils. nih.gov |

| Volatilization | Vapor pressure, Henry's Law constant, soil moisture, temperature | Likely to be volatile from moist soil surfaces. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.